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molecular formula C11H15N3 B8795743 2-(Pyridin-3-YL)octahydropyrrolo[3,4-C]pyrrole

2-(Pyridin-3-YL)octahydropyrrolo[3,4-C]pyrrole

Cat. No. B8795743
M. Wt: 189.26 g/mol
InChI Key: KOMXDDRATCALPT-UHFFFAOYSA-N
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Patent
US06815438B2

Procedure details

Prepared by heating 3-fluoropyridine and 3.7-Diazabicyclo[3.3.0]octane in an autoclave in the absence of solvent at 180° C. for 24 hours. Workup-procedure A/B.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH:8]12[CH2:15][NH:14][CH2:13][CH:12]1[CH2:11][NH:10][CH2:9]2>>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([N:10]2[CH2:11][CH:12]3[CH:8]([CH2:15][NH:14][CH2:13]3)[CH2:9]2)[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CNCC2CNC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)N1CC2CNCC2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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